molecular formula C5H10O3 B032905 Methyl 4-hydroxybutanoate CAS No. 925-57-5

Methyl 4-hydroxybutanoate

Cat. No.: B032905
CAS No.: 925-57-5
M. Wt: 118.13 g/mol
InChI Key: JUYVXCGKMCYNBN-UHFFFAOYSA-N
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Description

Methyl 4-hydroxybutanoate is a versatile ester of significant interest in organic synthesis and pharmaceutical research. This compound serves as a valuable bifunctional building block, featuring both a reactive ester group and a nucleophilic hydroxyl group, which allows for straightforward synthetic elaboration. Its primary research application lies in its role as a key precursor in the synthesis of gamma-hydroxybutyric acid (GHB) analogs and other neuromodulatory compounds, facilitating structure-activity relationship (SAR) studies. Furthermore, it is employed in the construction of complex molecules, including heterocycles and chiral synthons, and finds utility in polymer chemistry as a monomer for creating functionalized polyesters. The presence of the methyl ester offers a handle for transesterification or hydrolysis, while the 4-hydroxy moiety can be alkylated or oxidized, providing a flexible platform for chemical diversification. Researchers value this compound for its utility in developing novel pharmacophores and probing biochemical pathways. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

methyl 4-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-8-5(7)3-2-4-6/h6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUYVXCGKMCYNBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10239021
Record name Butanoic acid, 4-hydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10239021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925-57-5
Record name Butanoic acid, 4-hydroxy-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000925575
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, 4-hydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10239021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The process typically employs sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) as catalysts. In a representative procedure, γ-BL is refluxed with a 10-fold molar excess of methanol and 1–5 mol% H₂SO₄ at 60–80°C for 4–6 hours. The acidic environment protonates the lactone’s carbonyl oxygen, enhancing electrophilicity and facilitating methanol’s nucleophilic attack. The intermediate hemiacetal collapses to release the methyl ester product.

Key Parameters:

  • Temperature : Elevated temperatures (70–80°C) improve reaction kinetics but risk side reactions such as transesterification or dehydration.

  • Catalyst Loading : Higher acid concentrations (≥3 mol%) accelerate the reaction but may necessitate neutralization steps during workup.

  • Solvent-Free Systems : Excess methanol acts as both reactant and solvent, simplifying purification.

Yield and Purification

Yields typically exceed 85% under optimized conditions. Post-reaction, the mixture is neutralized with sodium bicarbonate, and the product is isolated via fractional distillation under reduced pressure (boiling point: 95–97°C at 15 mmHg). Purity is confirmed by gas chromatography (GC) or nuclear magnetic resonance (NMR).

Hydrolysis of γ-Butyrolactone Followed by Fischer Esterification

This two-step approach first hydrolyzes γ-BL to 4-hydroxybutanoic acid, which is subsequently esterified with methanol.

Step 1: Acid-Catalyzed Hydrolysis of γ-Butyrolactone

γ-BL undergoes hydrolysis in aqueous acidic media (e.g., HCl or H₂SO₄) at reflux to yield 4-hydroxybutanoic acid. The reaction proceeds via protonation of the lactone oxygen, followed by water-mediated ring opening.

Conditions:

  • Acid Concentration : 1–2 M HCl at 100°C for 8–12 hours.

  • Yield : ~90% after recrystallization from ethyl acetate.

Step 2: Fischer Esterification of 4-Hydroxybutanoic Acid

The carboxylic acid is refluxed with methanol and H₂SO₄ (3 mol%) to form the methyl ester. This equilibrium-driven process benefits from excess methanol and continuous removal of water (e.g., via Dean-Stark apparatus).

Optimization Insights:

  • Molar Ratio : A 5:1 methanol-to-acid ratio shifts equilibrium toward ester formation.

  • Reaction Time : 6–8 hours at 65°C achieves >80% conversion.

Enzymatic Esterification Using Lipases

Recent advances explore lipases (e.g., Candida antarctica Lipase B) as biocatalysts for esterifying 4-hydroxybutanoic acid with methanol. This method offers advantages in selectivity and mild conditions (30–40°C, pH 7–8).

Case Study: Immobilized Lipase Systems

  • Catalyst : Novozym 435 (immobilized C. antarctica Lipase B).

  • Conditions : 35°C, 24 hours, solvent-free system.

  • Yield : 75–80%, with enzyme reuse for up to 5 cycles without significant activity loss.

Comparative Analysis of Preparation Methods

Method Catalyst Temperature Time Yield Advantages Limitations
Direct esterificationH₂SO₄, HCl60–80°C4–6 h85–90%One-step, solvent-freeAcidic waste generation
Hydrolysis + esterificationH₂SO₄ (two steps)65–100°C14–20 h70–80%High-purity intermediateLengthy process, multiple steps
Enzymatic esterificationLipase B30–40°C24 h75–80%Eco-friendly, mild conditionsHigher cost, lower scalability

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and throughput. Continuous-flow reactors are increasingly adopted for direct esterification, offering:

  • Enhanced Heat Transfer : Minimizes side reactions at elevated temperatures.

  • Catalyst Recycling : Heterogeneous acid catalysts (e.g., Amberlyst-15) enable reuse over multiple batches.

Case Study: Pilot Plant Optimization

A 2023 pilot study achieved 92% yield using a tubular reactor with γ-BL and methanol fed at 10 L/h, catalyzed by Amberlyst-15 at 75°C.

Emerging Methodologies and Research Frontiers

Metal-Organic Framework (MOF) Catalysts

MOFs like UiO-66-SO₃H demonstrate high acidity and porosity, achieving 94% yield in 3 hours at 70°C. Their modular design allows tuning for specific substrates.

Photocatalytic Esterification

Preliminary studies using TiO₂ nanoparticles under UV light show promise for energy-efficient synthesis, albeit with lower yields (50–60%) .

Chemical Reactions Analysis

Oxidation Reactions

Methyl 4-hydroxybutanoate undergoes oxidation primarily at the hydroxyl (-OH) group. Common oxidizing agents convert the hydroxyl group to a ketone or carboxylic acid.

Reaction Reagents/Conditions Product Yield Source
Oxidation to methyl 4-oxobutanoatePyridinium chlorochromate (PCC)Methyl 4-oxobutanoate76%
Oxidation to succinic acidKMnO₄, acidic conditionsSuccinic acid + methanol62%
  • Mechanistic Insight :
    • PCC selectively oxidizes the C4 hydroxyl to a ketone without over-oxidizing the ester group .
    • Strong oxidizers like KMnO₄ cleave the C3–C4 bond, yielding succinic acid .

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to regenerate 4-hydroxybutanoic acid.

Reaction Conditions Product Rate Constant (k) Source
Acidic hydrolysisHCl (1M), reflux, 6 hrs4-Hydroxybutanoic acidk=0.15hr1k=0.15\,\text{hr}^{-1}
Basic hydrolysisNaOH (2M), 80°C, 3 hrsSodium 4-hydroxybutanoatek=0.32hr1k=0.32\,\text{hr}^{-1}
  • Key Observation :
    Basic hydrolysis proceeds faster due to nucleophilic attack by hydroxide ions on the ester carbonyl .

Esterification and Transesterification

The hydroxyl group participates in esterification or transesterification to form modified esters.

Reaction Reagents Product Notes Source
Transesterification with ethanolEthanol, H₂SO₄ catalystEthyl 4-hydroxybutanoate85% yield
AcetylationAcetic anhydride, pyridineMethyl 4-acetoxybutanoate90% yield
  • Applications :
    Transesterification is used to synthesize analogs like ethyl 4-hydroxybutanoate, a precursor in fragrance production.

Reduction Reactions

Catalytic hydrogenation reduces the ester or hydroxyl groups, though this is less common.

Reaction Catalyst Product Conditions Source
Hydrogenation to 1,4-butanediolRu/C, H₂ (1000 psi)1,4-Butanediol70% conversion
  • Pathway :
    This compound can act as an intermediate in the hydrogenation of methyl 4-oxobutyrate to γ-butyrolactone, which is further reduced to 1,4-butanediol .

Substitution Reactions

The hydroxyl group undergoes nucleophilic substitution, particularly in the presence of halogenating agents.

Reaction Reagents Product Yield Source
ChlorinationSOCl₂, etherMethyl 4-chlorobutanoate78%
TosylationTosyl chloride, pyridineMethyl 4-tosyloxybutanoate82%
  • Utility :
    Tosylation facilitates subsequent SN2 reactions, enabling chain elongation or functional group interconversion .

Biochemical Transformations

In metabolic pathways, this compound is hydrolyzed to 4-hydroxybutanoate, which enters the 3-hydroxypropionate/4-hydroxybutyrate (3HP/4HB) cycle for acetyl-CoA regeneration .

Enzyme Reaction Product Role
EsteraseHydrolysis to 4-hydroxybutanoate4-HydroxybutanoateSubstrate for energy production

Thermal Decomposition

At elevated temperatures, this compound undergoes elimination to form γ-butyrolactone.

Conditions Product Yield Source
200°C, vacuumγ-Butyrolactone + methanol88%
  • Mechanism :
    Intramolecular esterification eliminates methanol, forming a five-membered lactone .

Scientific Research Applications

Organic Synthesis

M4HB serves as a valuable building block in organic synthesis due to its functional groups. It has been utilized in:

  • The synthesis of chiral γ-hydroxy acid derivatives, which are important in pharmaceutical development.
  • As a precursor in the production of other biologically active compounds.

Pharmacological Studies

Research indicates that M4HB may influence the central nervous system due to its structural similarity to gamma-hydroxybutyric acid (GHB), a known neurotransmitter. Studies have shown:

  • Potential sedative effects when interacting with GABA receptors.
  • Possible antibacterial properties against pathogens such as Clostridium difficile when used as a precursor for synthesizing related compounds .

Biopolymer Production

M4HB is integral in the production of poly(4-hydroxybutyrate) (P4HB), a biodegradable polymer with significant medical applications. Key points include:

  • P4HB is FDA-approved for medical use since 2007 and is utilized in tissue engineering and drug delivery systems.
  • Genetic engineering has enabled the production of P4HB from various carbon sources, enhancing its commercial viability .

Case Study 1: Enzymatic Synthesis

A study highlighted the one-pot biosynthesis of 2-keto-4-hydroxybutyrate from pyruvate and methanol using engineered enzymes. This method demonstrates the potential for eco-friendly processes to produce valuable intermediates like M4HB .

Case Study 2: Antibacterial Properties

Research investigated M4HB's role in combating Clostridium difficile infections, revealing its potential as an antibacterial agent when incorporated into therapeutic formulations.

Data Table: Applications Overview

Application AreaDescriptionKey Findings/Case Studies
Organic SynthesisBuilding block for complex moleculesSynthesis of chiral γ-hydroxy acids
PharmacologyCNS interaction and antibacterial propertiesGABA receptor modulation; antibacterial activity against C. difficile
Biopolymer ProductionPrecursor for P4HBFDA-approved applications in medicine

Mechanism of Action

The mechanism of action of methyl 4-hydroxybutanoate involves its conversion into other biologically active compounds. For example, it can be metabolized into 4-hydroxybutanoic acid, which acts on the gamma-aminobutyric acid (GABA) receptors in the brain. This interaction can influence neurotransmitter activity and has potential implications for neurological research.

Comparison with Similar Compounds

Ethyl 4-Hydroxybutanoate

  • Structure : Ethyl ester analog (C₆H₁₂O₃, MW 132.16 g/mol) with an ethyl group replacing the methyl.
  • Physical Properties : Higher boiling point (205°C vs. ~175–185°C estimated for methyl ester) and density (1.027 g/cm³), attributed to increased molecular weight and van der Waals interactions .
  • Applications: Like methyl ester, it is detected in wine aroma profiles but at low concentrations (0.01–0.02 ppm). Ethyl esters generally dominate flavor chemistry due to lower volatility and sweeter notes .
  • Synthesis: Prepared via esterification of 4-hydroxybutanoic acid with ethanol, analogous to methyl ester synthesis using methanol .

tert-Butyl 4-Hydroxybutanoate

  • Structure : Bulky tert-butyl ester (C₈H₁₆O₃, MW 160.21 g/mol).
  • Physical Properties : Higher melting point (>70°C) due to steric hindrance enhancing crystalline stability. Lower volatility compared to methyl/ethyl analogs .
  • Applications : Used as a protecting group in organic synthesis to mask the hydroxyl group during reactions .

Methyl 4-Hydroxybenzoate (Methylparaben)

  • Structure : Aromatic ester (C₈H₈O₃, MW 152.15 g/mol) with a hydroxyl group on the benzene ring.
  • Physical Properties : Solid at room temperature (mp 125–128°C) due to aromatic stacking.

Functional Group Analogs

Methyl 4-Oxobutanoate

  • Structure: Ketone derivative (C₅H₈O₃, MW 116.12 g/mol) synthesized by oxidizing methyl 4-hydroxybutanoate using IBX (2-iodoxybenzoic acid) .
  • Reactivity : The carbonyl group enables nucleophilic additions (e.g., Grignard reactions), unlike the hydroxyl group in the parent compound.

Methyl 4-(Hydroxyimino)butanoate

  • Structure: Oxime derivative (C₅H₉NO₃, MW 131.13 g/mol) with a hydroxyimino group replacing the hydroxyl.
  • Applications : Serves as a precursor in heterocyclic chemistry and coordination compounds .

Positional Isomers and Derivatives

Methyl 3-Hydroxybutanoate

  • Structure : Hydroxyl group at the third carbon (C₅H₁₀O₃, MW 118.13 g/mol).
  • Biological Role: A chiral intermediate in polyhydroxyalkanoate (PHA) biosynthesis, unlike the 4-hydroxy isomer .

Methyl 2-Hydroxy-4-Methoxybutanoate

  • Structure : Contains hydroxyl and methoxy groups (C₆H₁₂O₄, MW 148.16 g/mol).
  • Synthesis : Requires multistep routes involving protection/deprotection strategies, highlighting the complexity introduced by additional functional groups .

Biological Activity

Methyl 4-hydroxybutanoate (M4HB), an ester derived from 4-hydroxybutanoic acid and methanol, has garnered attention for its diverse biological activities. This article explores its pharmacological potential, metabolic effects, and applications in various fields, supported by empirical data and case studies.

  • Molecular Formula : C₅H₁₀O₃
  • Molecular Weight : Approximately 102.13 g/mol
  • Physical State : Colorless liquid with a fruity odor
  • Solubility : Soluble in water and organic solvents

Pharmacological Effects

M4HB's structural similarity to gamma-hydroxybutyric acid (GHB) suggests it may interact with GABA receptors, potentially influencing the central nervous system. Research indicates several key pharmacological effects:

  • Sedative and Anesthetic Properties : M4HB may function as a sedative or anesthetic agent due to its ability to modulate neurotransmission pathways similar to GHB .
  • Antibacterial Activity : It has shown potential against Clostridium difficile infections, particularly as a precursor in synthesizing related compounds .
  • Glycogen Synthesis Modulation : Studies have indicated that M4HB can enhance glycogen synthesis in isolated rat hepatocytes, which may have implications for metabolic disorders.

Biological Activity Summary Table

Biological ActivityDescriptionReference
Sedative EffectsActs on GABA receptors, similar to GHB
AntibacterialEffective against C. difficile
Glycogen SynthesisEnhances glycogen synthesis in liver cells

Case Studies and Research Findings

  • Effects on Glycogen Synthesis :
    • A study published in The Journal of Nutritional Biochemistry demonstrated that M4HB significantly increased glycogen levels in isolated rat hepatocytes. This finding suggests potential applications in managing energy metabolism disorders.
  • Antibacterial Applications :
    • Research highlighted M4HB's role as a reactant in the synthesis of 4-aminothiazolyl analogs, which are promising against bacterial infections like those caused by C. difficile. This positions M4HB as a valuable compound in pharmaceutical development aimed at combating antibiotic-resistant bacteria .
  • Sedative Properties Investigation :
    • A study explored the pharmacokinetics of M4HB as a marker for GHB consumption. It was found that M4HB levels correlate with alcohol consumption, suggesting its utility in forensic toxicology .

Comparative Analysis with Related Compounds

The following table provides a comparative overview of M4HB and structurally similar compounds:

Compound NameMolecular FormulaKey Features
This compound (M4HB)C₅H₁₀O₃Sedative effects; antibacterial properties
Gamma-hydroxybutyric acid (GHB)C₄H₈O₃Neurotransmitter; known for sedative effects
Ethyl 4-hydroxybutanoateC₅H₁₂O₃Potential sedative properties; antioxidant activity
Butyric acidC₄H₈O₂Short-chain fatty acid; important in metabolism

Q & A

Q. What are the common laboratory synthesis routes for Methyl 4-hydroxybutanoate?

this compound is typically synthesized via esterification of 4-hydroxybutanoic acid with methanol under acidic catalysis. For instance, in a reported procedure, this compound (214) was oxidized to methyl 4-oxobutanoate (215) using IBX (2-iodoxybenzoic acid) in refluxing acetonitrile, yielding 64% after purification by chromatography . Alternative methods include enzymatic esterification for enantioselective synthesis, though solvent choice (e.g., CH₃CN) and oxidizing agents (e.g., IBX) are critical for optimizing reaction efficiency .

Q. How is this compound structurally characterized in research settings?

Key characterization techniques include:

  • NMR Spectroscopy : 1H^1H NMR (600 MHz, CDCl₃) shows distinct signals at δ 3.70 (s, 3H, OCH₃), 2.80 (t, J = 6.6 Hz, 2H), and 2.64 (t, J = 6.7 Hz, 2H) for the ester and hydroxyl-bearing chain .
  • InChIKey : The standardized identifier (GROIZFGOAFTUNT-UHFFFAOYSA-N) facilitates database searches and structural validation .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 117.15 for the methyl ester) confirm molecular weight and fragmentation patterns .

Q. What are the primary applications of this compound in organic synthesis?

This compound serves as a versatile intermediate:

  • Aldehyde Precursor : Oxidized to methyl 4-oxobutanoate, a key substrate in N-heterocyclic carbene (NHC)-catalyzed cross-benzoin reactions for synthesizing amino ketones .
  • Chiral Building Block : Used in asymmetric synthesis of GABA analogs and other bioactive molecules due to its hydroxyl group’s stereochemical flexibility .

Advanced Research Questions

Q. How can reaction conditions be optimized for the oxidation of this compound to Methyl 4-oxobutanoate?

Optimization involves:

  • Oxidant Selection : IBX in acetonitrile at reflux achieves higher yields (64%) compared to milder oxidants like TEMPO/NaOCl, which may underperform for secondary alcohols .
  • Purification Strategy : Silica gel chromatography (5:1 hexane:acetone) effectively removes IBX byproducts, though alternative methods like distillation may be explored for scalability .
  • Kinetic Monitoring : TLC analysis at 30-minute intervals ensures complete substrate conversion, minimizing over-oxidation .

Q. What mechanistic insights explain the role of this compound in multicomponent reactions (MCRs)?

In MCRs, the hydroxyl and ester groups enable dual reactivity:

  • Nucleophilic Activation : The hydroxyl group participates in hydrogen bonding, facilitating imine or enamine formation in NHC-catalyzed reactions .
  • Electrophilic Trapping : The ester carbonyl acts as an electrophile in ketone or aldehyde couplings, as seen in the synthesis of benzodiazepine analogs . Contradictions in reactivity (e.g., competing ester hydrolysis) require pH control (<7) and anhydrous conditions .

Q. How do structural modifications of this compound influence its biological activity?

Derivatives are evaluated via:

  • Comparative SAR Studies : For example, replacing the hydroxyl with an amino group (methyl 4-aminobutanoate) enhances blood-brain barrier permeability, making it a GABA precursor .
  • Enzymatic Selectivity : Esterase-mediated hydrolysis rates vary with substituents (e.g., chloro or phenyl groups), affecting prodrug activation kinetics .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-hydroxybutanoate
Reactant of Route 2
Methyl 4-hydroxybutanoate

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